![molecular formula C6H7IN2O B13887535 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is a heterocyclic compound that contains both pyrano and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole typically involves the annulation of the pyran ring and the pyrazole fragment. One common method involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and iodination . The reaction conditions often include heating in ethanol and the use of acid or base catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is unique due to the presence of the iodine atom, which can be used for further functionalization. Additionally, the combination of pyrano and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C6H7IN2O |
|---|---|
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
3-iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole |
InChI |
InChI=1S/C6H7IN2O/c7-6-4-1-2-10-3-5(4)8-9-6/h1-3H2,(H,8,9) |
Clé InChI |
ZURPSLCKEIKLQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C(=NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
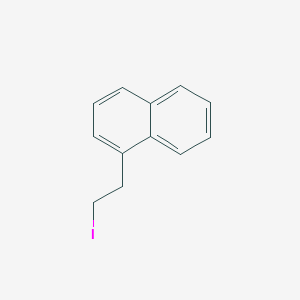
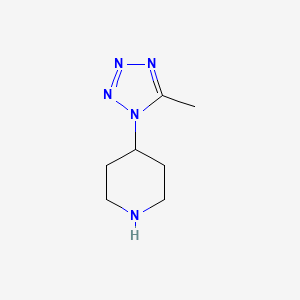
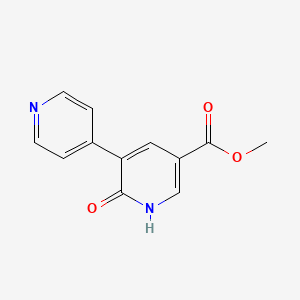



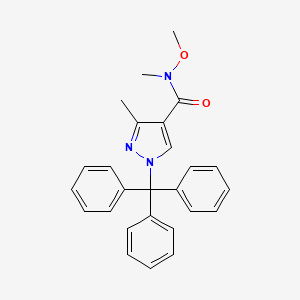
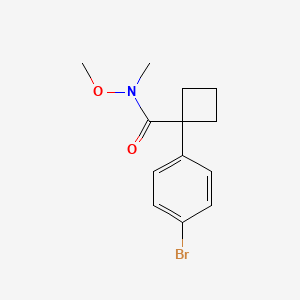
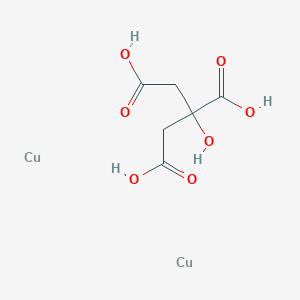
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)
